molecular formula C15H16O3 B2513841 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 431983-60-7

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B2513841
CAS No.: 431983-60-7
M. Wt: 244.29
InChI Key: SWBDIHXOLXVPJG-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure that includes a hydroxy group, a methyl group, and a tetrahydrocyclohepta ring fused to a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a substituted benzaldehyde.

    Cyclization Reaction: The precursor undergoes a cyclization reaction to form the chromene core. This step often involves the use of acidic or basic catalysts.

    Functional Group Introduction: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like methyl iodide for methylation and hydroxylation agents for introducing the hydroxy group.

    Ring Closure: The final step involves the closure of the tetrahydrocyclohepta ring, which can be achieved through intramolecular cyclization under specific conditions, such as heating or using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or alkanes.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
  • 2-[(4-methyl-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetamide

Uniqueness

3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is unique due to its specific structural features, such as the presence of a hydroxy group and a tetrahydrocyclohepta ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-hydroxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-9-13(16)8-7-11-10-5-3-2-4-6-12(10)15(17)18-14(9)11/h7-8,16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDIHXOLXVPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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